2-Cyclopropyl-1-fluoro-3-nitrobenzene
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Overview
Description
2-Cyclopropyl-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol It is characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a nitro group
Preparation Methods
The synthesis of 2-Cyclopropyl-1-fluoro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Cyclopropyl-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
2-Cyclopropyl-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Cyclopropyl-1-fluoro-3-aminobenzene, while nucleophilic substitution can produce various substituted benzene derivatives.
Scientific Research Applications
2-Cyclopropyl-1-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-fluoro-3-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring. In nucleophilic aromatic substitution reactions, the nitro group activates the ring towards nucleophiles, facilitating the replacement of the fluorine atom . The cyclopropyl group can also affect the compound’s steric and electronic properties, impacting its overall reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Cyclopropyl-1-fluoro-3-nitrobenzene can be compared with other substituted nitrobenzenes, such as:
1-Fluoro-3-nitrobenzene: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
2-Cyclopropyl-1-nitrobenzene: Lacks the fluorine atom, affecting its reactivity in nucleophilic substitution reactions.
2-Cyclopropyl-1-fluoro-4-nitrobenzene: The position of the nitro group is different, which can influence the compound’s chemical behavior and applications.
Properties
IUPAC Name |
2-cyclopropyl-1-fluoro-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-7-2-1-3-8(11(12)13)9(7)6-4-5-6/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXZDIFZSCGZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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